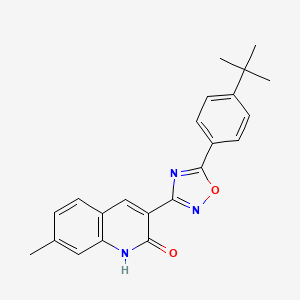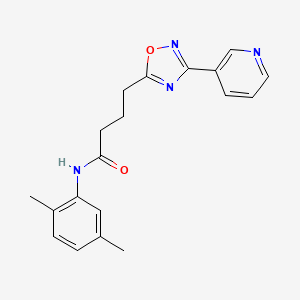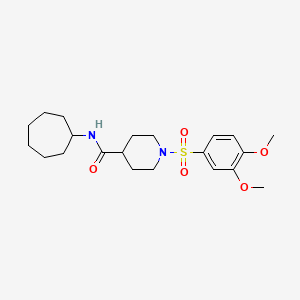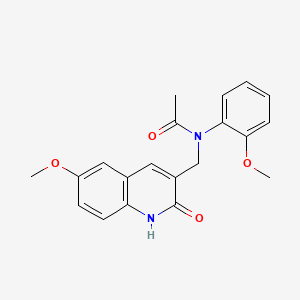
N-((5-(4-(Benzyloxy)phenyl)thiophen-2-yl)methyl)-2-chloropyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-(4-(Benzyloxy)phenyl)thiophen-2-yl)methyl)-2-chloropyrimidin-4-amine, commonly known as BPTP, is a chemical compound that has gained significant attention in the field of scientific research. BPTP belongs to the class of kinase inhibitors and has been studied extensively for its potential therapeutic applications.
作用機序
BPTP acts as a kinase inhibitor by binding to the active site of the kinase enzyme and preventing its activity. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. BPTP has been found to selectively inhibit certain kinases, making it a promising candidate for targeted therapy.
Biochemical and Physiological Effects:
BPTP has been found to have significant effects on cellular signaling pathways, leading to changes in cellular behavior. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also modulating the immune system and reducing inflammation. BPTP has also been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases.
実験室実験の利点と制限
BPTP has several advantages for lab experiments, including its high potency and selectivity for certain kinases. However, BPTP also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
将来の方向性
There are several potential future directions for BPTP research. One area of interest is its potential use in combination therapy with other cancer treatments. Another area of research is the development of novel BPTP analogs with improved selectivity and potency. Additionally, further studies are needed to fully understand the potential therapeutic applications of BPTP and its mechanisms of action.
合成法
BPTP can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis involves the use of thiophene, chloropyrimidine, and benzyl bromide, which are reacted under controlled conditions to produce BPTP as the final product.
科学的研究の応用
BPTP has been studied for its potential use in cancer therapy. It has been found to inhibit the activity of certain kinases that are involved in cancer cell proliferation, making it a potential candidate for cancer treatment. BPTP has also been studied for its anti-inflammatory properties and its ability to modulate the immune system.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-((5-(4-(Benzyloxy)phenyl)thiophen-2-yl)methyl)-2-chloropyrimidin-4-amine involves the reaction of 2-chloro-4-(methylamino)pyrimidine with N-((5-bromo-2-thienyl)methyl)-4-(4-(benzyloxy)phenyl)thiazol-5-amine, followed by deprotection of the benzyl group using hydrogenation.", "Starting Materials": [ "2-chloro-4-(methylamino)pyrimidine", "N-((5-bromo-2-thienyl)methyl)-4-(4-(benzyloxy)phenyl)thiazol-5-amine" ], "Reaction": [ "Step 1: React 2-chloro-4-(methylamino)pyrimidine with N-((5-bromo-2-thienyl)methyl)-4-(4-(benzyloxy)phenyl)thiazol-5-amine in the presence of a base such as potassium carbonate in DMF at elevated temperature to form N-((5-(4-(benzyloxy)phenyl)thiophen-2-yl)methyl)-2-chloropyrimidin-4-amine.", "Step 2: Deprotect the benzyl group using hydrogenation in the presence of a catalyst such as palladium on carbon and hydrogen gas to obtain the final product, N-((5-(4-(benzyloxy)phenyl)thiophen-2-yl)methyl)-2-chloropyrimidin-4-amine." ] } | |
CAS番号 |
2412500-73-1 |
製品名 |
N-((5-(4-(Benzyloxy)phenyl)thiophen-2-yl)methyl)-2-chloropyrimidin-4-amine |
InChIキー |
BCSIFOAVKITWKH-UHFFFAOYSA-N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2,5-dimethoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718655.png)
![3-[4-(1-Phenylethylsulfamoyl)phenyl]propanamide](/img/structure/B7718656.png)



![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7718685.png)


![N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7718712.png)




